

Spectroscopic data for 1-Hexadecene (¹H NMR, ¹³C NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-Hexadecene

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Spectroscopic Profile of 1-Hexadecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Hexadecene** (CAS No. 629-73-2), a long-chain alpha-olefin with applications in various fields including the synthesis of surfactants, lubricants, and polymers.[\[1\]](#)[\[2\]](#) The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental methodologies are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Hexadecene**.

Table 1: ¹H NMR Spectroscopic Data for 1-Hexadecene

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8	m	1H	-CH=CH ₂
~4.9	m	2H	-CH=CH ₂
~2.0	q	2H	-CH ₂ -CH=CH ₂
~1.3	m	24H	-(CH ₂) ₁₂ -
~0.9	t	3H	-CH ₃

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for 1-Hexadecene

Chemical Shift (δ) ppm	Assignment
~139.2	CH=CH ₂
~114.1	-CH=CH ₂
~33.9	-CH ₂ -CH=CH ₂
~31.9	-(CH ₂)n-
~29.7	-(CH ₂)n-
~29.6	-(CH ₂)n-
~29.4	-(CH ₂)n-
~29.3	-(CH ₂)n-
~29.0	-(CH ₂)n-
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectroscopy Data for 1-Hexadecene

Wavenumber (cm ⁻¹)	Description	Functional Group
~3077	C-H stretch	=C-H (alkene)
~2925 (strong)	C-H stretch	-C-H (alkane)
~2854 (strong)	C-H stretch	-C-H (alkane)
~1641	C=C stretch	C=C (alkene)
~1465	C-H bend	-CH ₂ - (alkane)
~991	C-H bend	=C-H out-of-plane
~909	C-H bend	=CH ₂ out-of-plane

Technique: Neat (KBr) or ATR[3][4]

Table 4: Mass Spectrometry (MS) Data for 1-Hexadecene

m/z	Relative Intensity (%)	Assignment
224	~20	[M] ⁺ (Molecular Ion)
97	~92	[C ₇ H ₁₃] ⁺
83	~48	[C ₆ H ₁₁] ⁺
71	~51	[C ₅ H ₁₁] ⁺
57	~39	[C ₄ H ₉] ⁺
55	~25	[C ₄ H ₇] ⁺

Ionization Method: Chemical Ionization (CI-B)[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1-Hexadecene** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3).[\[1\]](#)
- Instrument Setup: A standard 5 mm NMR tube was used. Spectra were acquired on a 90 MHz or higher field NMR spectrometer.[\[1\]](#)
- ^1H NMR Acquisition:
 - The spectral width was set to cover a range of 0-10 ppm.
 - A pulse angle of 30-45 degrees was utilized.
 - A relaxation delay of 1-2 seconds was set.
 - A sufficient number of scans (typically 16 or 32) were acquired to achieve a good signal-to-noise ratio.
 - Data was processed with a line broadening of approximately 0.3 Hz.[\[6\]](#)
- ^{13}C NMR Acquisition:
 - The spectral width was set to cover a range of 0-200 ppm.
 - A proton-decoupled pulse sequence was used.
 - A relaxation delay of 2-5 seconds was set.
 - A larger number of scans (e.g., 1024 or more) were acquired due to the lower natural abundance of ^{13}C .
 - Data was processed with a line broadening of 1-2 Hz.[\[6\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation:

- Neat (KBr): A drop of liquid **1-Hexadecene** was placed between two potassium bromide (KBr) plates.[3][4]
- Attenuated Total Reflectance (ATR): A small amount of the liquid sample was placed directly onto the ATR crystal, ensuring good contact.[7]
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer was used.[4]
- Data Acquisition:
 - A background spectrum of the empty sample compartment or the clean ATR crystal was recorded.
 - The spectrum was acquired over a range of 4000-400 cm^{-1} .
 - To improve the signal-to-noise ratio, 16 to 32 scans were co-added.[6]
 - The resulting spectrum was plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

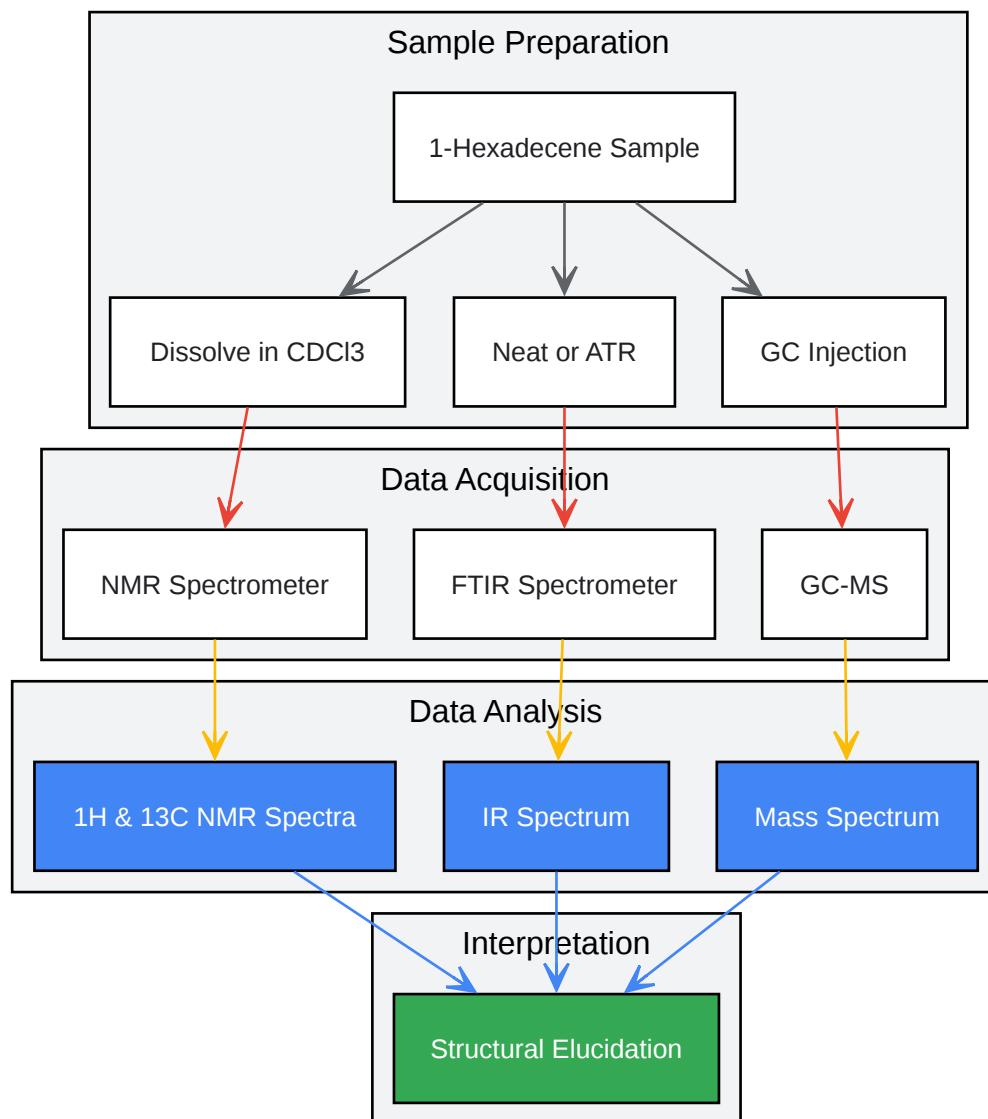
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced via a Gas Chromatography (GC) system to ensure sample purity.[8]
 - GC Column: J&W DB-5 (30 m x 0.25 mm ID x 0.25 μm film thickness).[8]
 - GC Oven Program: The temperature was ramped from 60 °C to 246 °C at a rate of 3 °C/min.[8]
- Instrument Setup: A FINNIGAN-MAT 4500 mass spectrometer was used.[5]
- Data Acquisition:
 - Ionization Method: Chemical Ionization (CI-B) with methane as the reagent gas.[5]
 - Ion Mode: Positive.[5]
 - Ionization Energy: 120 eV.[5]

- The mass spectrum was recorded, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Hexadecene**.



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Caption: General workflow for spectroscopic analysis of **1-Hexadecene**.

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References

- 1. Page loading... [wap.guidechem.com]
- 2. 1-Hexadecene - Wikipedia [en.wikipedia.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-Hexadecene | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
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